3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group, an oxoethyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromophenylacetic acid with isobutylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as Brønsted acids or transition metals to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromophenyl group can introduce various functional groups .
Scientific Research Applications
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
3-bromophenylacetic acid: Shares the bromophenyl group but lacks the indole ring.
Methyl 3-bromophenylacetate: Similar bromophenyl group with an ester functional group.
Uniqueness
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its indole ring structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20BrNO3 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylpropyl)indol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-13(2)12-22-17-9-4-3-8-16(17)20(25,19(22)24)11-18(23)14-6-5-7-15(21)10-14/h3-10,13,25H,11-12H2,1-2H3 |
InChI Key |
XDZIPNQWHHIGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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